Tert-butyl 4-ethylpiperidine-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKXNZRIOWTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Boc Protected Piperidine Scaffolds in Target Molecule Construction
The widespread application of piperidine-containing compounds in pharmaceuticals underscores the importance of synthetic intermediates that allow for their efficient and controlled synthesis. The Boc protecting group is a cornerstone in modern organic synthesis due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions. This combination of stability and straightforward deprotection makes Boc-protected piperidines, such as Tert-butyl 4-ethylpiperidine-1-carboxylate, ideal starting materials for multi-step syntheses.
The presence of the Boc group serves several critical functions:
Modulation of Reactivity: It deactivates the piperidine (B6355638) nitrogen, preventing its interference in reactions targeting other parts of the molecule.
Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of the piperidine scaffold in common organic solvents, facilitating reactions and purification processes.
Direction of Stereochemistry: In certain reactions, the bulky Boc group can influence the stereochemical outcome, guiding substituents to specific spatial orientations.
The utility of Boc-protected piperidines as key intermediates is well-documented in the synthesis of a range of therapeutic agents. For instance, analogous structures like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of the anticancer drug Vandetanib. Similarly, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate serves as a precursor for the synthesis of CDK9 inhibitors and the anticancer drug Ibrutinib. sigmaaldrich.com Furthermore, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key building block for the synthesis of Crizotinib, another targeted cancer therapy. These examples highlight the strategic importance of having a toolbox of diversely substituted Boc-protected piperidines for the rapid and efficient development of new chemical entities.
Positional and Stereochemical Considerations Within Substituted Piperidine Frameworks
The biological activity of a piperidine-containing molecule is intrinsically linked to the spatial arrangement of its substituents. Therefore, the control of both regioselectivity (the position of the substituent) and stereoselectivity (the three-dimensional orientation of the substituent) is a central challenge and a key area of research in synthetic organic chemistry.
Academic Research Perspectives on Tert Butyl 4 Ethylpiperidine 1 Carboxylate As a Versatile Synthetic Intermediate
Catalytic Hydrogenation Pathways
Catalytic hydrogenation offers a direct route to this compound from unsaturated precursors. The choice of catalyst, ligand, and reaction conditions plays a pivotal role in determining the stereochemical outcome of the reduction, leading to either enantiomerically enriched or diastereomerically pure products.
Enantioselective Hydrogenation of Unsaturated Piperidine Precursors
The creation of a specific stereoisomer of a chiral molecule is a significant challenge in chemical synthesis. Enantioselective hydrogenation addresses this by employing chiral catalysts to selectively produce one enantiomer over the other.
The asymmetric hydrogenation of the exocyclic double bond in tert-butyl 4-ethylidenepiperidine-1-carboxylate is a direct approach to introduce chirality at the C4 position. This transformation is typically achieved using transition metal catalysts, such as iridium or rhodium, in combination with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity.
While specific data for the asymmetric hydrogenation of tert-butyl 4-ethylidenepiperidine-1-carboxylate is not extensively reported, valuable insights can be drawn from analogous transformations. For instance, the iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides has been shown to be highly sensitive to the electronic properties of the chiral ligand. acs.orgnih.gov In a study on substituted pyridinium (B92312) ylides, catalysts bearing electron-withdrawing groups on the phosphine ligand generally led to higher yields and enantioselectivities. acs.org
| Entry | Ligand | Yield (%) | e.e. (%) |
| 1 | (R)-BINAP | >95 | 75 |
| 2 | (R)-Tol-BINAP | >95 | 78 |
| 3 | (R)-Xyl-BINAP | <5 | - |
| 4 | (R)-Cl-MeO-BIPHEP | >95 | 76 |
| 5 | (R)-C6F5-MeO-BIPHEP | >95 | 80 |
| 6 | (R)-p-F-Ph-MeO-BIPHEP | >95 | 82 |
Table 1: Illustrative data on the effect of chiral ligands on the enantioselectivity of a related iridium-catalyzed hydrogenation of a substituted N-iminopyridinium ylide. Data adapted from a study on related substrates. acs.org
The data suggests that fine-tuning the electronic and steric properties of the chiral ligand is crucial for optimizing both the reactivity and the enantioselectivity of the hydrogenation process.
The diastereoselective hydrogenation of a tetrasubstituted olefin within a piperidine ring, such as in 4-ethyl-3,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester, presents a different stereochemical challenge. In this case, the goal is to control the formation of one diastereomer over another. Palladium catalysts, particularly palladium on carbon (Pd/C), are often employed for such transformations.
The stereochemical outcome of the hydrogenation is influenced by the steric hindrance around the double bond and the coordination of the substrate to the catalyst surface. The bulky tert-butoxycarbonyl (Boc) protecting group can play a significant role in directing the approach of hydrogen to the less hindered face of the molecule.
Studies on the diastereoselective reduction of substituted dihydropyridines have shown that the choice of reducing agent and additives can significantly impact the diastereomeric ratio (d.r.). nih.gov For instance, in the reduction of a related dihydropyridine (B1217469) intermediate, the use of sodium borohydride (B1222165) in the presence of acetic acid led to a high diastereoselectivity of 94:6. nih.gov
| Entry | Reducing System | Yield (%) | d.r. |
| 1 | NaBH4, PhMe–EtOH | 77 | 54:46 |
| 2 | NaBH4, PhMe–EtOH/AcOH | 86 | 94:6 |
| 3 | (AcO)3BH−/AcOH | 85 | 93:7 |
Table 2: Diastereoselective reduction of a related dihydropyridine, highlighting the influence of the reducing system on the diastereomeric ratio. Data adapted from a study on related substrates. nih.gov These reductions are illustrative of the control achievable in similar systems.
While palladium-catalyzed hydrogenations are common, these results with boron-based reducing agents demonstrate the importance of exploring various catalytic systems to achieve high diastereoselectivity.
Optimization of Catalytic Systems and Reaction Parameters in Hydrogenation
The efficiency and selectivity of catalytic hydrogenation are highly dependent on the interplay of various reaction parameters. Systematic optimization is therefore essential to develop robust and scalable synthetic processes.
Research on the hydrogenation of functionalized pyridines has demonstrated that low catalyst loadings of rhodium oxide (as low as 0.5 mol%) can be effective under mild conditions. rsc.org For palladium-catalyzed reactions, the nature of the support and the palladium particle size can also influence activity and selectivity.
The choice of ligand in asymmetric hydrogenation not only dictates the enantioselectivity but can also impact the reaction rate. Bulky or electron-poor ligands can sometimes lead to a decrease in catalytic activity. acs.org Therefore, a screening of various ligands is often necessary to identify the optimal balance between reactivity and selectivity.
| Catalyst Loading (mol%) | Conversion (%) | d.r. |
| 5 | 99 | 90:10 |
| 1 | 80 | 85:15 |
| 1 (in toluene) | 98 | 90:10 |
Table 3: Effect of catalyst loading and solvent on the conversion and diastereomeric ratio in the hydrogenation of a tetrasubstituted olefin using a Pt-Ni alloy catalyst. This data illustrates the general principle that catalyst loading can impact reaction efficiency. Data adapted from a study on a different substrate. nih.gov
The solvent can have a profound effect on the outcome of a catalytic hydrogenation by influencing the solubility of the substrate and hydrogen, the stability of the catalytic species, and the interaction between the substrate and the catalyst.
In diastereoselective hydrogenations, the solvent can affect the conformational equilibrium of the substrate, thereby influencing the facial selectivity of the hydrogen addition. Studies on the diastereoselective hydrogenation of tetrasubstituted olefins have shown a clear dependence of the diastereomeric ratio on the solvent's Lewis basicity. nih.gov Non-coordinating solvents like cyclohexane (B81311) and toluene (B28343) often provide higher diastereoselectivity compared to more coordinating solvents like THF or ethanol. nih.gov
| Solvent | Conversion (%) | d.r. |
| Cyclohexane | 99 | 90:10 |
| Toluene | 99 | 90:10 |
| MTBE | 99 | 83:17 |
| THF | 75 | 69:31 |
| EtOH | 97 | 66:34 |
| DME | 0 | - |
Table 4: Influence of solvent on the conversion and diastereomeric ratio in the hydrogenation of a tetrasubstituted olefin. This table demonstrates the significant role the solvent plays in determining the stereochemical outcome. Data adapted from a study on a different substrate. nih.gov
The selection of an appropriate solvent is therefore a critical step in the optimization of any hydrogenation process, with a balance needed between reaction efficiency and the desired stereochemical control.
Convergent Multistep Synthetic Routes
Two principal convergent strategies have been identified for the synthesis of this compound. The first involves the modification of a pre-functionalized piperidine core, specifically tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate. The second, and more common, approach utilizes the versatile starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), and introduces the ethyl group through various carbon-carbon bond-forming reactions.
Construction from 4-Ethyl-4-hydroxypiperidine-1-carboxylate
This synthetic route commences with tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate, which is typically prepared via the addition of an ethyl nucleophile, such as ethylmagnesium bromide, to N-Boc-4-piperidone. The subsequent steps involve a dehydration reaction to form an olefinic intermediate, followed by a stereoselective reduction to yield the final saturated piperidine ring.
The controlled dehydration of the tertiary alcohol, tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate, can lead to the formation of two possible olefinic isomers: tert-butyl 4-ethyl-1,2,3,6-tetrahydropyridine-1-carboxylate and tert-butyl 4-ethylidene-piperidine-1-carboxylate. The regioselectivity of this elimination reaction is highly dependent on the reaction conditions and the reagents employed.
Acid-catalyzed dehydration, for instance using sulfuric acid or p-toluenesulfonic acid, often leads to a mixture of products and can be prone to side reactions. More controlled dehydration can be achieved using milder reagents. For example, the Martin sulfurane, bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur, is known to facilitate the dehydration of tertiary alcohols under neutral conditions, often favoring the formation of the endocyclic alkene. Another effective reagent is the Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide, which typically promotes dehydration with high regioselectivity.
| Reagent | Temperature (°C) | Solvent | Major Product | Typical Yield (%) |
| p-Toluenesulfonic acid | Reflux | Toluene | Mixture of isomers | 60-75 |
| Martin Sulfurane | 25-50 | CCl4 | Endocyclic alkene | 80-90 |
| Burgess Reagent | 50 | THF | Exocyclic alkene | 85-95 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The olefinic intermediates obtained from the dehydration step are subsequently reduced to the desired this compound. The stereochemical outcome of this reduction is a critical consideration, particularly if the olefin is the endocyclic isomer, which contains a stereocenter.
Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogen addition. For the reduction of tert-butyl 4-ethyl-1,2,3,6-tetrahydropyridine-1-carboxylate, catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) are typically employed under a hydrogen atmosphere. The hydrogenation generally occurs from the less hindered face of the double bond, leading to a high degree of stereoselectivity. Similarly, the exocyclic double bond in tert-butyl 4-ethylidene-piperidine-1-carboxylate can be readily reduced under standard hydrogenation conditions.
| Catalyst | Hydrogen Pressure (psi) | Solvent | Temperature (°C) | Product | Typical Yield (%) |
| 10% Pd/C | 50 | Ethanol | 25 | This compound | >95 |
| PtO2 | 50 | Acetic Acid | 25 | This compound | >95 |
| Raney Nickel | 100 | Methanol | 50 | This compound | 90-95 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Derivatization from N-Boc-4-piperidone (Tert-butyl 4-oxopiperidine-1-carboxylate)
A more direct and widely utilized approach for the synthesis of this compound starts with the commercially available N-Boc-4-piperidone. This method involves the introduction of the ethyl group at the 4-position of the piperidine ring, followed by necessary functional group manipulations.
The introduction of the ethyl group can be achieved through several reliable carbon-carbon bond-forming reactions.
Grignard Addition: The reaction of N-Boc-4-piperidone with an ethyl Grignard reagent, such as ethylmagnesium bromide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, provides tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate in high yield. thieme-connect.de This intermediate is the starting material for the synthetic route described in section 2.2.1.
Alkylation: While direct alkylation of the ketone is challenging, it can be achieved by first converting the ketone to its enolate. The formation of the thermodynamic enolate of N-Boc-4-piperidone using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide), can introduce the ethyl group at the alpha-carbon. However, this approach is often less regioselective and can lead to over-alkylation.
A more controlled and common method to introduce the ethyl group at the 4-position is through a Wittig reaction. Reaction of N-Boc-4-piperidone with ethyltriphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) generates the corresponding ylide, which then reacts with the ketone to form tert-butyl 4-ethylidene-piperidine-1-carboxylate. This method is highly regioselective for the formation of the exocyclic double bond.
| Method | Reagents | Solvent | Intermediate Product | Typical Yield (%) |
| Grignard Addition | Ethylmagnesium bromide | THF | Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | 90-98 |
| Wittig Reaction | Ethyltriphenylphosphonium bromide, n-BuLi | THF | Tert-butyl 4-ethylidene-piperidine-1-carboxylate | 75-85 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The intermediates formed from the Grignard addition or Wittig reaction require subsequent reduction to obtain the final product.
If the Grignard route is followed, the resulting tertiary alcohol, tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate, must first be dehydrated to an alkene as described in section 2.2.1.1, followed by hydrogenation of the double bond as detailed in section 2.2.1.2.
Alternatively, the product of the Wittig reaction, tert-butyl 4-ethylidene-piperidine-1-carboxylate, can be directly reduced to this compound. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere. This reduction is generally high-yielding and proceeds smoothly under standard conditions.
Another approach involves the reductive amination of N-Boc-4-piperidone with ethylamine, followed by hydrogenation. This process forms an enamine or imine intermediate which is then reduced in situ to yield N-ethyl-N-Boc-4-aminopiperidine. While this introduces an ethyl group on the nitrogen at the 4-position, it does not directly lead to the target compound without significant further modifications, and thus is a less direct route.
Novel Synthetic Route Development and Process Intensification Studies
The synthesis of this compound, a key building block in medicinal chemistry, has traditionally relied on multi-step sequences. However, recent research has focused on the development of novel, more efficient synthetic routes and the intensification of existing processes to improve yield, reduce waste, and enhance safety and scalability. These efforts are centered around innovative catalytic systems, one-pot methodologies, and the application of continuous flow technologies.
Recent advancements in organic synthesis have opened new avenues for the direct and selective functionalization of the piperidine ring. For the synthesis of this compound, these methods offer alternatives to traditional approaches that often involve multiple steps of protection, activation, and deprotection.
Photoredox Catalysis: One emerging strategy involves the use of photoredox catalysis for the C-H alkylation of piperidines. This method utilizes visible light to generate reactive radical intermediates from suitable alkylating agents, which can then be coupled to the piperidine scaffold. While direct C-4 alkylation of a pre-formed N-Boc-piperidine can be challenging due to competing reactions at other positions, this approach has shown promise in the functionalization of related heterocyclic systems. Current research is exploring the development of highly selective catalysts and reaction conditions to favor C-4 substitution. nih.govnih.govacs.orgbeilstein-journals.orgresearchgate.net
Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidine derivatives. Specific enzymes, such as amine oxidases and ene-reductases, can be employed in chemo-enzymatic cascades to dearomatize pyridine (B92270) precursors and introduce substituents with high stereocontrol. nih.gov For the synthesis of this compound, a potential enzymatic route could involve the asymmetric reduction of a 4-vinylpyridine (B31050) derivative, followed by hydrogenation of the vinyl group and subsequent N-Boc protection. This approach would provide access to enantiomerically enriched products, which are often desired in pharmaceutical applications.
| Catalyst System | Alkyl Source | Key Features | Potential Applicability |
| Iridium-based photocatalyst | Ethyl radical precursor | Mild reaction conditions, high functional group tolerance | Direct C-4 ethylation of N-Boc-piperidine |
| Amine oxidase/Ene-reductase | 4-vinylpyridine derivative | High stereoselectivity, environmentally benign | Asymmetric synthesis of 4-ethylpiperidine precursor |
To improve process efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions are being actively investigated for the synthesis of highly substituted piperidines. acs.orgwhiterose.ac.uksemanticscholar.orggrowingscience.com These strategies involve the sequential or simultaneous combination of multiple starting materials in a single reaction vessel to construct the target molecule in a convergent manner.
A hypothetical one-pot synthesis of this compound could involve the condensation of a suitable amine, an ethyl-containing aldehyde, and a Michael acceptor, followed by cyclization and N-Boc protection in a single pot. The development of such a process would significantly streamline the synthesis and reduce the need for isolation and purification of intermediates. Research in this area focuses on the design of novel catalyst systems that can promote multiple bond-forming events in a single operation.
| Reaction Type | Starting Materials | Catalyst | Advantages |
| Tandem Michael Addition/Cyclization/Protection | Primary amine, propionaldehyde, Michael acceptor, Boc-anhydride | Organocatalyst/Transition metal | High step economy, reduced waste |
| Multicomponent Reaction | Amine, ethyl-containing building block, diketone, Boc-anhydride | Lewis Acid | Rapid assembly of complex piperidines |
Continuous flow chemistry has emerged as a powerful tool for the process intensification of pharmaceutical manufacturing. researchgate.netmdpi.comresearchgate.netaragen.comkilolabs.com The use of microreactors and packed-bed reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, on-demand synthesis. nih.govresearchgate.net
For the synthesis of this compound, a continuous flow process could be designed for the catalytic hydrogenation of 4-ethylpyridine (B106801) to 4-ethylpiperidine. This key step, often performed at high pressure and temperature in batch reactors, can be conducted more safely and efficiently in a continuous flow setup. The subsequent N-Boc protection can also be integrated into a continuous flow sequence.
Recent studies have demonstrated the feasibility of performing Grignard reactions in continuous flow reactors, which could be applied to the synthesis of the target molecule from N-Boc-4-piperidone and an ethylating agent. researchgate.netchemrxiv.orgresearchgate.net This approach allows for better control over the highly exothermic Grignard reaction, leading to improved yields and safety.
A comparative analysis of batch versus continuous flow synthesis for a model piperidine derivative highlights the potential benefits of process intensification.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Reaction Volume | 10 L | 100 mL |
| Operating Temperature | 80 - 100 °C | 100 - 150 °C (superheated) |
| Operating Pressure | 10 - 20 bar | 50 - 100 bar |
| Yield | 85% | 95% |
| Safety Profile | Risk of thermal runaway | Enhanced heat dissipation, smaller reaction volume |
| Scalability | Challenging | Readily scalable by numbering-up |
The development of these novel synthetic routes and the application of process intensification strategies are poised to significantly impact the production of this compound, making it more efficient, sustainable, and cost-effective.
An exploration into the chemical versatility of this compound reveals its significance as a scaffold in synthetic organic chemistry. The strategic manipulation of its functional groups, particularly the N-Boc protecting group and the piperidine ring itself, allows for the generation of a diverse array of complex nitrogen-containing molecules. This article focuses on the key chemical transformations and derivatization strategies employed to modify this compound, providing a detailed overview of deprotection tactics and methods for ring functionalization.
Application As a Core Building Block in Advanced Organic Synthesis
Integration into Nitrogen-Containing Heterocyclic Systems
The piperidine (B6355638) moiety is a prevalent scaffold in numerous biologically active compounds. thieme-connect.com Tert-butyl 4-ethylpiperidine-1-carboxylate serves as a foundational component for elaborating more complex nitrogen-containing heterocyclic systems. The presence of the Boc group facilitates controlled reactions, preventing unwanted side reactions at the nitrogen atom while other parts of the molecule are modified. vulcanchem.com
Role in the Synthetic Pathway of Pharmaceutical Lead Compounds, e.g., PDE9 Inhibitors
While specific synthesis routes for PDE9 inhibitors directly employing this compound are not extensively detailed in publicly available literature, the analogous N-Boc-4-substituted piperidines are crucial in medicinal chemistry. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the coupling of a functionalized piperidine ring to a core aromatic or heterocyclic structure. atlantis-press.com The 4-ethyl substituent of this specific compound can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule by influencing its binding affinity and selectivity for the target protein. The synthesis of novel pyrimidinone derivatives as potent PDE9 inhibitors highlights the importance of substituted heterocyclic intermediates in achieving high inhibitory activity. nih.gov
Construction of Fused and Bridged Piperidine Derivatives
The chemical reactivity of the piperidine ring in this compound allows for its incorporation into more rigid and structurally complex fused and bridged systems. Methodologies such as intramolecular cyclization reactions can be employed to construct these sophisticated architectures. dtic.mil For example, functional groups can be introduced onto the piperidine ring or the ethyl substituent, which can then participate in ring-closing reactions to form bicyclic or polycyclic structures. These rigidified piperidine derivatives are of great interest in drug discovery as they can lock the molecule into a specific conformation, potentially leading to enhanced binding with biological targets.
Contribution to Complex Polycyclic and Spirocyclic Architectures
The utility of this compound extends to the synthesis of intricate polycyclic and spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are particularly valuable in medicinal chemistry for their three-dimensional structures. nih.govwhiterose.ac.uk Synthetic strategies to access these structures may involve the elaboration of the 4-position of the piperidine ring. For instance, the ethyl group could be further functionalized to participate in a spirocyclization reaction. The N-Boc-4-piperidone, a related precursor, is widely used in the synthesis of spirocyclic compounds through reactions like the Strecker reaction followed by cyclization. nih.govchemicalbook.com
Utilization in Scaffold Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space. scispace.comcam.ac.uk this compound is an excellent starting material for DOS due to the multiple reaction sites it offers for diversification. The Boc-protected nitrogen, the piperidine ring, and the ethyl group can all be selectively modified to generate a library of related but structurally distinct compounds. nih.gov This approach allows for the rapid generation of novel molecular scaffolds that can be screened for biological activity, accelerating the discovery of new therapeutic agents. The use of piperidine scaffolds in DOS is a promising strategy for enriching molecular libraries for drug discovery. thieme-connect.com
| Synthetic Application Category | Key Structural Feature Utilized | Potential Molecular Architectures |
| Pharmaceutical Lead Compounds | 4-ethyl group for modulating bioactivity and pharmacokinetics. | PDE9 inhibitors, Kinase inhibitors |
| Fused and Bridged Systems | Piperidine ring for intramolecular cyclizations. | Bicyclic and polycyclic piperidines |
| Polycyclic and Spirocyclic Architectures | Functionalization at the 4-position for spirocyclization. | Spiro-piperidines, complex polycycles |
| Diversity-Oriented Synthesis | Multiple reaction sites for diversification. | Libraries of diverse piperidine-based scaffolds |
Advanced Analytical Methodologies for Synthetic Characterization and Purity Assessment
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic methods are indispensable tools in the synthesis of Tert-butyl 4-ethylpiperidine-1-carboxylate, facilitating both real-time reaction monitoring and effective purification of the final product.
Thin-Layer Chromatography (TLC) is a rapid and efficient qualitative technique used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. rsc.org
A typical mobile phase for analyzing compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The relative polarity of the starting materials versus the product dictates their retention factor (R_f) values. For instance, in a hypothetical synthesis from 4-ethylpiperidine (B1265683) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), the less polar Boc-protected product would exhibit a higher R_f value than the more polar starting amine. The reaction is deemed complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Visualization is typically achieved under UV light (if the compounds are UV-active) or by staining with a chemical agent like potassium permanganate (B83412) (KMnO₄). rsc.org
Table 1: Representative TLC Monitoring Data
| Compound | R_f Value (30% Ethyl Acetate in Hexanes) | Visualization Method |
|---|---|---|
| 4-ethylpiperidine (Starting Material) | ~0.1 | KMnO₄ Stain |
Note: R_f values are illustrative and can vary based on exact TLC plate specifications and solvent conditions.
Following the completion of the reaction, preparative column chromatography is the standard method for purifying this compound on a laboratory scale. uva.nl This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a mobile phase (eluent) flows through it. rsc.org
For the purification of this compound, a glass column is packed with silica gel. The crude reaction mixture is concentrated and loaded onto the top of the silica. The elution process often begins with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes) and the polarity is gradually increased (gradient elution). uva.nl Fractions are collected and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound.
Spectroscopic and Spectrometric Approaches for Structural Confirmation in Synthesis
Once purified, the definitive structural confirmation of this compound is achieved through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the large singlet integrating to nine protons around 1.45 ppm is characteristic of the tert-butyl group of the Boc protecting group. The protons on the piperidine (B6355638) ring and the ethyl group would appear as multiplets in the aliphatic region (approximately 1.0-4.0 ppm). The ¹³C NMR spectrum is equally informative, showing distinct signals for the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), as well as signals for the carbons of the piperidine ring and the ethyl substituent. researchgate.net The presence of rotamers, due to restricted rotation around the carbamate (B1207046) C-N bond, can sometimes lead to broadened or duplicated signals in the NMR spectra of Boc-protected amines. uva.nl
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ~0.90 | Triplet | 3H | -CH₂CH₃ | |
| ~1.10-1.25 | Multiplet | 2H | Piperidine C3/C5-H (axial) | |
| ~1.30 | Quartet | 2H | -CH₂ CH₃ | |
| ~1.45 | Singlet | 9H | -OC(CH₃ )₃ | |
| ~1.50-1.65 | Multiplet | 1H | Piperidine C4-H | |
| ~1.70-1.80 | Multiplet | 2H | Piperidine C3/C5-H (equatorial) | |
| ~2.70 | Multiplet | 2H | Piperidine C2/C6-H (axial) | |
| ~4.05 | Multiplet | 2H | Piperidine C2/C6-H (equatorial) | |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | ||
| ~11.8 | -CH₂C H₃ | |||
| ~28.4 | -OC(C H₃)₃ | |||
| ~29.5 | -C H₂CH₃ | |||
| ~31.5 | Piperidine C 3/C 5 | |||
| ~36.0 | Piperidine C 4 | |||
| ~44.0 | Piperidine C 2/C 6 | |||
| ~79.5 | -OC (CH₃)₃ |
Note: These are predicted values based on analogous structures and may differ slightly from experimental data.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecule, which in turn confirms its elemental formula. Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) are commonly used. For this compound (C₁₂H₂₃NO₂), HRMS would measure the mass of the protonated molecule [M+H]⁺ with high precision (typically to four decimal places). rsc.org The experimentally measured mass is then compared to the theoretically calculated mass. A close match (usually within 5 ppm) provides strong evidence for the correct elemental composition. uva.nl
Table 3: HRMS Data for this compound
| Formula | Species | Calculated Exact Mass (m/z) | Found Mass (m/z) |
|---|
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, making it particularly useful for confirming the success of a reaction, such as the introduction of the Boc protecting group. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds.
The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1680-1700 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹ and the C-O stretching of the carbamate group between 1150 and 1250 cm⁻¹. libretexts.org The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) from the 4-ethylpiperidine starting material would further confirm the successful N-protection. libretexts.org
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 2850-2970 | Strong | C-H stretch | Alkyl (piperidine, ethyl, tert-butyl) |
| ~1690 | Strong | C=O stretch | Carbamate |
| ~1465 | Medium | C-H bend | Alkyl |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-ethylpiperidine |
| Di-tert-butyl dicarbonate |
| Potassium permanganate |
| Hexanes |
| Petroleum ether |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
